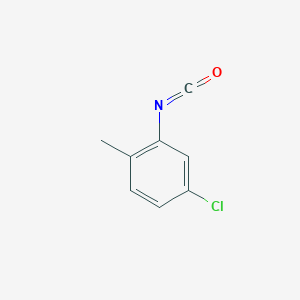

5-Chloro-2-methylphenyl isocyanate

Numéro de catalogue B021075

Poids moléculaire: 167.59 g/mol

Clé InChI: XEMUTFNBAICJEO-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US07622461B2

Procedure details

To a mixture of 5-chloro-2-methylphenyl isocyanate (100 μL, 0.73 mmol) in CCl4 (2 mL) was added sulfuryl chloride (118 μL, 0.88 mmol) and 2,2′-azobis(isobutyronitrile) (catalytic amount) and the resulting mixture was refluxed for 20 h. The mixture was allowed to obtain room temperature, then diluted with CH2Cl2, washed with saturated aqueous NaHCO3-solution, dried (Na2SO4) and concentrated. The mixture was taken up in benzene (2 mL) and a mixture of AlCl3 (160 mg, 1.2 mmol) in benzene (1 mL) was added. The resulting mixture was stirred at 80° for 4 h, and then allowed to obtain room temperature. The mixture was filtered through a short column (SiO2, heptane:EtOAc, 1:1) to give 25 mg (14%) of the title compound (189JO59). 1H NMR (CDCl3) δ 8.18 (bs, 1H), 7.92 (dd, 1H, J=1.2, 7.8 Hz), 7.46 (dt 1H, J=1.4, 7.4 Hz), 7.34 (dt, 1H, J=1.2, 7.4 Hz), 7.23 (m, 2H), 7.07 (m, 2H), 3.92 (s 2H). MS (ESI) 244 (MH+)

Yield

14%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([N:8]=[C:9]=[O:10])[CH:7]=1.S(Cl)(Cl)(=O)=O.N(C(C)(C)C#N)=NC(C)(C)C#N.[Al+3].[Cl-].[Cl-].[Cl-].[CH:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>C(Cl)(Cl)(Cl)Cl.C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][C:34]3[CH:35]=[CH:36][CH:37]=[CH:38][C:33]=3[C:9](=[O:10])[NH:8][C:6]=2[CH:7]=1 |f:3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 μL

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC(=C(C1)N=C=O)C

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

118 μL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C#N)(C)C)C(C#N)(C)C

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was stirred at 80° for 4 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting mixture was refluxed for 20 h

|

|

Duration

|

20 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain room temperature

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated aqueous NaHCO3-solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a short column (SiO2, heptane:EtOAc, 1:1)

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=CC2=C(NC(C3=C(C2)C=CC=C3)=O)C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 25 mg | |

| YIELD: PERCENTYIELD | 14% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |